molecular formula C16H14FN5O3S B2493240 1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-68-0

1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2493240
CAS No.: 878734-68-0
M. Wt: 375.38
InChI Key: SIVNVHBFBQXIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O3S and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis Techniques and Molecular Structure The compound 1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized using various techniques, offering insights into their molecular structure and properties. For instance, a catalyst- and solvent-free synthesis method involving microwave-assisted Fries rearrangement was used to synthesize related compounds, showcasing an efficient approach for regioselective synthesis. This method provided a strategic intermediate for further preparation of derivatives through rearrangement processes (Moreno-Fuquen et al., 2019). Additionally, crystallographic analysis offered insights into intermolecular interactions and energy frameworks, further elucidating the structural intricacies of these compounds.

Antimicrobial and Antifungal Applications

Potent Antimicrobial Agents Derivatives of the compound have demonstrated notable antimicrobial activities. In particular, one study synthesized a series of 1H-1,2,3-triazole-4-carboxamides, evaluating them against primary pathogens including bacterial and fungal strains. Notably, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others were active against pathogenic yeast Candida albicans. These findings underscore the potential of these compounds in antimicrobial and antifungal applications, highlighting their selectivity and impact on microbial viability without significant effects on human cells (Pokhodylo et al., 2021).

Chemical and Physical Properties

Chemical Reactions and Stability The synthesis processes and the resultant physical-chemical properties of related compounds have been a focal point of research. Investigations into the chemical reactions, including the preparation of various derivatives, have revealed valuable information about the solubility, crystallization processes, and elemental structure. The studies employed a range of modern physical-chemical analysis methods, confirming the structure of the synthesized compounds and their individuality as proven by chromatographic methods (Bihdan & Parchenko, 2018).

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-10-15(20-21-22(10)14-5-3-2-4-13(14)17)16(23)19-11-6-8-12(9-7-11)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVNVHBFBQXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.